ethyl 6-[4-(methoxycarbonyl)phenyl]-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate
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Overview
Description
Ethyl 6-[4-(methoxycarbonyl)phenyl]-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
The synthesis of ethyl 6-[4-(methoxycarbonyl)phenyl]-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . This method allows for the annulation of the triazole ring onto the thiadiazole moiety, forming the desired triazolothiadiazine scaffold. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Ethyl 6-[4-(methoxycarbonyl)phenyl]-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of ethyl 6-[4-(methoxycarbonyl)phenyl]-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s ability to form hydrogen bonds and interact with various receptors contributes to its bioactive profile. It acts as an enzyme inhibitor, blocking the activity of enzymes such as carbonic anhydrase, cholinesterase, and others, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Ethyl 6-[4-(methoxycarbonyl)phenyl]-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate can be compared with other triazolothiadiazine derivatives, such as:
6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: Known for its anticonvulsant activity.
1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives: These compounds exhibit significant antimicrobial and urease inhibitory activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties and potential therapeutic applications .
Properties
Molecular Formula |
C16H18N4O4S |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
ethyl 6-(4-methoxycarbonylphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate |
InChI |
InChI=1S/C16H18N4O4S/c1-4-24-15(22)13-12(19-20-9(2)17-18-16(20)25-13)10-5-7-11(8-6-10)14(21)23-3/h5-8,12-13,19H,4H2,1-3H3 |
InChI Key |
KNVIYVKFELJOBP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(NN2C(=NN=C2S1)C)C3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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